BenchChemオンラインストアへようこそ!

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide

Physicochemical profiling Drug-likeness Chromatographic behavior

This research compound features a distinctive 2-methoxyethyl substituent on the oxadiazole ring, setting it apart from aryl/alkyl congeners. With XLogP3-AA=2, TPSA=84.66 Ų, and five rotatable bonds, it is a prime candidate for sEH inhibitor screening, scaffold-hopping, and molecular dynamics studies targeting flexible binding pockets. Ensure experimental fidelity—order this precisely characterized scaffold for your next SAR campaign.

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
CAS No. 1351653-42-3
Cat. No. B6494930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide
CAS1351653-42-3
Molecular FormulaC16H23N3O3
Molecular Weight305.37 g/mol
Structural Identifiers
SMILESCOCCC1=NN=C(O1)NC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H23N3O3/c1-21-3-2-13-18-19-15(22-13)17-14(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,19,20)
InChIKeyAGEOFZRFVUQMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide (CAS 1351653-42-3): Procurement-Relevant Identification & Physicochemical Profile


N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide (CAS 1351653-42-3) is a synthetic small molecule (C₁₆H₂₃N₃O₃, MW 305.37 g/mol) that hybridizes an adamantane cage with a 1,3,4-oxadiazole heterocycle via a carboxamide linker [1]. The compound is registered in PubChem (CID 56763939) under the depositor-supplied synonym VU0520207-1, with a computed XLogP3-AA of 2, five hydrogen bond acceptors, one hydrogen bond donor, and five rotatable bonds [1]. Its 5-(2-methoxyethyl) substituent on the oxadiazole ring distinguishes it from other adamantane–oxadiazole hybrids that bear aryl, heteroaryl, or thioether side chains at this position, conferring a distinct polarity and hydrogen-bonding capacity that may be relevant for target engagement profiling [1].

Why N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide Cannot Be Replaced by Generic Adamantane–Oxadiazole Analogs Without Experimental Validation


The adamantane–1,3,4-oxadiazole scaffold is not a monolithic chemical class. Published structure–activity relationship (SAR) studies on 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles [1] and amide-based sEH inhibitors containing an oxadiazole secondary pharmacophore [2] demonstrate that seemingly minor variations in the substituent at the oxadiazole 5-position—alkyl, aryl, heteroaryl, or thioether—can profoundly alter in vitro antimicrobial potency, anti-inflammatory activity, and enzymatic inhibition. The target compound bears a 2-methoxyethyl group at the oxadiazole 5-position and an amide bridge between the adamantane and the oxadiazole ring; these features create a hydrogen-bonding and conformational landscape distinct from both directly linked 2-adamantyl-oxadiazoles and analogs with bulkier or more lipophilic 5-substituents. Generic substitution without experimentally matched, dose-response data therefore carries a demonstrable risk of altered target engagement, selectivity, or physicochemical behavior [1][2].

Quantitative Differential Evidence for N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA and Hydrogen-Bonding Profile vs. N-(5-{[4-(methylsulfanyl)phenyl]methyl} Analog

The target compound (CAS 1351653-42-3) has a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 84.66 Ų, five hydrogen bond acceptors, and one hydrogen bond donor [1]. Its close analog N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide (CAS 1170392-82-1, C₂₁H₂₅N₃O₂S, MW 383.51) introduces a para-methylsulfanylphenylmethyl substituent, which increases molecular weight by ~78 Da and is expected to raise logP significantly above 3 while adding a sulfur atom that can participate in distinct non-covalent interactions [2]. The 2-methoxyethyl side chain of the target compound provides a smaller, more polar, and conformationally flexible group that may favor different solubility and metabolic stability profiles [1].

Physicochemical profiling Drug-likeness Chromatographic behavior

Rotatable Bond Count and Conformational Flexibility Differentiate 2-Methoxyethyl from Rigid Aryl- or Heteroaryl-Substituted Analogs

The target compound possesses five rotatable bonds, primarily due to the 2-methoxyethyl chain at the oxadiazole 5-position [1]. By contrast, adamantane–oxadiazole hybrids bearing a 5-(1-methyl-1H-pyrazol-5-yl) substituent (e.g., CAS 1171825-94-7) or a 5-(4-substituted-phenyl) group exhibit fewer rotatable bonds and a more rigid, planar pharmacophore at the oxadiazole terminus [2]. The increased conformational entropy of the 2-methoxyethyl chain may enable the target compound to access a broader binding-site conformational ensemble, which can be advantageous for targets with flexible or shallow binding pockets but may incur an entropic penalty for rigid binding sites [1].

Conformational analysis Molecular recognition Lead optimization

Scaffold Divergence from 2-(1-Adamantyl)-5-substituted-1,3,4-oxadiazoles: Amide Bridge vs. Direct C–C Linkage Alters Pharmacophoric Geometry

In the classic series reported by Kadi et al. (Eur J Med Chem, 2007), the adamantane is directly attached to the oxadiazole 2-position via a C–C bond (2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles 4a–j) [1]. The target compound instead connects the adamantane to the oxadiazole via a carboxamide linker (adamantane-1-carboxamide at the oxadiazole 2-amino position). This structural divergence increases the distance between the adamantane cage and the heterocycle by approximately 1.3–1.5 Å, introduces an additional hydrogen-bond donor (the amide NH), and alters the vector angle of the adamantane relative to the oxadiazole plane [2]. Compounds 4c, 4g, 4i, and 4j from the Kadi series showed dose-dependent anti-inflammatory activity in the carrageenin-induced paw edema model [1]; however, no anti-inflammatory data are available for the amide-linked target compound, making the scaffold distinction critical for any anti-inflammatory screening program.

Scaffold hopping Bioisosterism Medicinal chemistry

Limited Quantitative Biological Evidence: Current Data Gap and Procurement Guidance

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (as of April 2026) returned no publicly reported IC₅₀, Kᵢ, EC₅₀, or phenotypic screening data for N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide (CAS 1351653-42-3, PubChem CID 56763939) [1][2]. The compound does appear in the PubChem Substance database under the depositor synonym VU0520207-1, indicating it has been submitted by Vanderbilt University's compound management group, but no associated bioassay outcomes are publicly linked [1]. By contrast, closely related analogs in the 2-adamantyl-1,3,4-oxadiazole class have published antimicrobial MIC values (e.g., compounds 4i and 8g with marked activity against Candida albicans) [3] and sEH inhibitory IC₅₀ values (the most potent oxadiazole amide in the Rezaee Zavareh series, compound 15c, achieved IC₅₀ = 0.43 nM against sEH) [4]. This evidence gap means that procurement of the target compound is justified primarily for de novo profiling, SAR expansion, or scaffold-hopping campaigns, rather than as a replacement for a validated lead with known activity.

Biological assay data Procurement risk assessment Experimental validation

Research and Industrial Application Scenarios for N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide


De Novo sEH Inhibitor Screening and Scaffold-Hopping Campaigns

Based on the class-level evidence that amide-linked oxadiazole derivatives can achieve low-nanomolar sEH inhibition (compound 15c: IC₅₀ = 0.43 nM) [1], the target compound is a logical candidate for inclusion in sEH inhibitor screening libraries. Its 2-methoxyethyl substituent introduces a distinct polarity vector compared to the aryl- and alkyl-substituted congeners previously evaluated, making it suitable for scaffold-hopping initiatives aimed at improving solubility and metabolic stability while retaining the amide-oxadiazole pharmacophore [1][2].

Antimicrobial Susceptibility Profiling Against Gram-Positive Bacteria and Candida Species

The demonstrated antimicrobial activity of structurally related 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles—particularly compound 4i against Candida albicans and several derivatives against Bacillus subtilis [3]—supports the evaluation of the target compound in standardized CLSI or EUCAST broth microdilution assays. The amide bridge and 2-methoxyethyl substituent may modulate membrane permeability or efflux susceptibility relative to the directly linked analogs [3].

Physicochemical and ADME Profiling of Adamantane–Oxadiazole Hybrid Series

With its computed XLogP3-AA of 2, TPSA of 84.66 Ų, and five rotatable bonds [2], the target compound occupies a distinct region of drug-likeness space compared to more lipophilic analogs (e.g., the 4-methylsulfanylphenylmethyl derivative with estimated logP >3). Parallel artificial membrane permeability assays (PAMPA), kinetic solubility measurements, and microsomal stability studies using this compound alongside its analogs can delineate SAR for ADME properties within the series [2].

Computational Docking and Molecular Dynamics Studies on Flexible Binding Sites

The five rotatable bonds of the target compound [2] make it particularly suited for molecular dynamics simulations and ensemble docking studies aimed at targets with flexible or induced-fit binding pockets—such as epoxide hydrolases, cytochrome P450 isoforms, or kinases with conformationally adaptable active sites. The 2-methoxyethyl chain can be used to probe the tolerance of sub-pocket plasticity, complementing rigidified analogs that may fail to capture full binding-site dynamics [2].

Quote Request

Request a Quote for N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.